molecular formula C7H13NO B7904681 5-Oxa-spiro[2.5]oct-8-ylamine

5-Oxa-spiro[2.5]oct-8-ylamine

Cat. No.: B7904681
M. Wt: 127.18 g/mol
InChI Key: AWQKKAWVXMURPP-UHFFFAOYSA-N
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Description

5-Oxa-spiro[25]oct-8-ylamine is a chemical compound with the molecular formula C₇H₁₃NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The amine group can then be introduced through nucleophilic substitution or reductive amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-spiro[2.5]oct-8-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

5-Oxa-spiro[2.5]oct-8-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-spiro[2.5]oct-8-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-spiro[2.5]oct-8-ylamine is unique due to its specific spirocyclic structure and the position of the amine group. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-1-4-9-5-7(6)2-3-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKKAWVXMURPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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